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Compound of Interest

Ethyl 1-
Compound Name:

hydroxycyclohexanecarboxylate

Cat. No.: B075168

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-hydroxycyclohexanecarboxylate is a cyclic f-hydroxy ester with the molecular
formula COH1603. This document provides a comprehensive overview of its chemical
properties, synthesis, and known applications, with a particular focus on its role as a chemical
intermediate. While direct applications in drug development are not extensively documented, its
utility in the synthesis of biologically active molecules, such as acaricides, makes it a
compound of interest for medicinal chemists and researchers in agrochemical development.
This guide summarizes key quantitative data, details common synthetic protocols, and provides
visualizations of the synthetic workflow.

Chemical and Physical Properties

Ethyl 1-hydroxycyclohexanecarboxylate is a colorless to light yellow liquid or solid-liquid
mixture at room temperature. A summary of its key physicochemical properties is presented in
Table 1.
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Property Value Source
Molecular Formula C9H1603
Molecular Weight 172.22 g/mol
CAS Number 1127-01-1
ethyl 1-hydroxycyclohexane-1-
UPAC Name carzoxyIZte "
Boiling Point 228 °C
Density 1.104 g/cm3
Flash Point 86 °C
Refractive Index 1.4532
XLogP3-AA 1.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor 3
Count
Rotatable Bond Count 3

Exact Mass

172.109944368 Da

Appearance

Colorless to light yellow Solid-

liquid mixture

Spectroscopic Data

Detailed, high-resolution spectroscopic data with peak assignments for Ethyl 1-

hydroxycyclohexanecarboxylate is not readily available in the public domain. However,

based on its structure, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

(Predicted)
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e 1H NMR: The spectrum is expected to show signals for the ethyl group (a triplet for the CHs
and a quartet for the OCHz), multiple signals for the cyclohexyl ring protons, and a singlet for
the hydroxyl proton. The chemical shifts of the cyclohexyl protons would be in the aliphatic
region, and their multiplicity would depend on the conformational dynamics of the ring.

e 13C NMR: The spectrum should display signals for the carbonyl carbon of the ester, the
guaternary carbon attached to the hydroxyl group, the carbons of the cyclohexyl ring, and
the two carbons of the ethyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit the following characteristic absorption bands:

Functional Group Wavenumber (cm~?) Description

O-H (hydroxyl) ~3400 (broad) Stretching vibration
C-H (aliphatic) ~2850-2950 Stretching vibrations
C=0 (ester) ~1730 Stretching vibration
C-O (ester) ~1100-1200 Stretching vibration

Mass Spectrometry (MS) (Predicted)

The mass spectrum would show the molecular ion peak (M*) at m/z = 172. The fragmentation
pattern would likely involve the loss of the ethyl group, the ethoxycarbonyl group, and water
from the molecular ion.

Synthesis of Ethyl 1-
hydroxycyclohexanecarboxylate

The most common and well-documented method for the synthesis of Ethyl 1-
hydroxycyclohexanecarboxylate is the Reformatsky reaction. This reaction involves the
treatment of a carbonyl compound (in this case, cyclohexanone) with an a-halo ester (ethyl
bromoacetate) in the presence of metallic zinc.
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An alternative, related procedure involves the use of a pre-formed lithium enolate of ethyl
acetate.

Experimental Protocol: Reformatsky Reaction

This protocol is a generalized procedure for the Reformatsky reaction and can be adapted for
the synthesis of Ethyl 1-hydroxycyclohexanecarboxylate.

Materials:

e Cyclohexanone

o Ethyl bromoacetate

 Activated Zinc dust

e Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (THF), or a mixture)

« lodine (for zinc activation)

e Saturated agueous ammonium chloride solution

e Anhydrous magnesium sulfate or sodium sulfate

o Standard laboratory glassware for organic synthesis under inert atmosphere
Procedure:

e Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux
condenser, a dropping funnel, and a magnetic stirrer, place the zinc dust. Add a crystal of
iodine and gently heat the flask to activate the zinc (the purple color of iodine will disappear).
Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or
argon).

o Reaction Setup: Add the anhydrous solvent to the flask containing the activated zinc.

e Initiation: Add a small portion of the ethyl bromoacetate to the stirred zinc suspension. The
reaction is typically initiated by gentle warming. An exothermic reaction should be observed.
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Addition of Reactants: Once the reaction has initiated, add a solution of cyclohexanone and
the remaining ethyl bromoacetate in the anhydrous solvent dropwise from the dropping
funnel at a rate that maintains a gentle reflux.

Reaction Completion: After the addition is complete, continue to stir the reaction mixture and
heat under reflux for an additional 1-2 hours to ensure complete reaction.

Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Quench the
reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract
the aqueous layer with two portions of diethyl ether.

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous
magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the
solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by vacuum distillation to yield pure Ethyl 1-
hydroxycyclohexanecarboxylate.
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Caption: Workflow for the synthesis of Ethyl 1-hydroxycyclohexanecarboxylate via the
Reformatsky reaction.

Applications in Research and Drug Development

The primary documented application of Ethyl 1-hydroxycyclohexanecarboxylate is as a key
intermediate in the synthesis of tetronic acid carboxylate derivatives. These derivatives have
been shown to possess acaricidal (mite and tick killing) activity, making them relevant to the
agrochemical and veterinary medicine sectors.

While there is a lack of direct evidence for the use of Ethyl 1-
hydroxycyclohexanecarboxylate as a pharmacophore in drug development, its structural
motif as a 3-hydroxy ester is present in various biologically active molecules. The hydroxyl and
ester functionalities provide handles for further chemical modification, allowing for the
generation of diverse molecular libraries for screening purposes.

The logical relationship for its primary application is outlined below:
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¢ To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 1-
hydroxycyclohexanecarboxylate (C9H1603)]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b075168#ethyl-1-hydroxycyclohexanecarboxylate-
molecular-formula-c9h1603]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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